Home > Products > Screening Compounds P7994 > methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 2368239-42-1

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Catalog Number: EVT-6304302
CAS Number: 2368239-42-1
Molecular Formula: C8H9N5O2
Molecular Weight: 207.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[1,5-a]pyrimidines represent a class of heterocyclic compounds with a broad range of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential applications as antiviral, antitumor, antihypertensive, and anti-inflammatory agents [ [], [], [] ].

Synthesis Analysis

While the specific synthesis of methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not described in the provided papers, several papers describe the synthesis of related [, , ]triazolo[1,5-a]pyrimidine derivatives.

Common synthetic strategies involve the condensation of 3-amino-1,2,4-triazole derivatives with various building blocks, such as β-keto esters, β-diketones, or α,β-unsaturated carbonyl compounds [ [], [], [], [], [], [] ].

The specific reaction conditions and choice of reagents can influence the regioselectivity and yield of the desired product [ [], [] ].

Molecular Structure Analysis

The molecular structure of [, , ]triazolo[1,5-a]pyrimidine derivatives has been investigated using various analytical techniques, including X-ray crystallography and NMR spectroscopy [ [], [], [] ].

Physical and Chemical Properties Analysis

The physicochemical properties of [, , ]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, can vary depending on the nature and position of substituents on the core structure.

Applications

Based on the reported biological activities of related [, , ]triazolo[1,5-a]pyrimidine derivatives, methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate holds potential for various scientific applications.

  • Development of novel therapeutic agents: Its structural features suggest potential for investigation as an antiviral, antitumor, antihypertensive, or anti-inflammatory agent, following further modifications and optimization [ [], [], [] ].

Ethyl 5-Amino-7-(4-Phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound represents a series of derivatives explored for their synthesis using 4,4’-trimethylenedipiperidine as a green chemistry approach []. The synthesis focuses on producing ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, highlighting the exploration of different substituents at the 7-position of the triazolopyrimidine core.
  • Relevance: This compound shares the core triazolopyrimidine structure with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The variations occur in the substituents at the 5- and 7-positions. This research highlights the exploration of structural modifications around the triazolopyrimidine core for potentially enhancing desired properties.

Ethyl 7-Methyl-1-(4-Nitrophenyl)-5-Phenyl-3-(Thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This specific compound demonstrated promising in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines []. The research aimed to synthesize and evaluate novel triazolopyrimidine derivatives, focusing on their potential anticancer properties.
  • Relevance: This compound, while a triazolopyrimidine derivative, differs significantly in its structure from methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Notably, it possesses a different arrangement of the triazole ring fusion to the pyrimidine core ([4,3-a] instead of [1,5-a]), along with diverse substituents, including a thiophene ring. The study emphasizes the broad structural diversity possible within the triazolopyrimidine class and their associated biological activities.

Ethyl 5-Methyl-7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate

  • Compound Description: This compound was the subject of a crystallographic study, elucidating its three-dimensional structure and packing arrangement in the solid state []. The study provided insights into bond lengths, angles, and intermolecular interactions within the crystal lattice.

Ethyl 2-Benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, highlights structural features like planarity and orientation of the triazolopyrimidine system relative to substituents []. The study provided insights into the three-dimensional arrangement of the molecule and its potential influence on interactions with biological targets.
  • Relevance: This compound shares the core triazolopyrimidine scaffold with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Key differences lie in the substituents, notably the 2-benzylsulfanyl, 7-(2-chlorophenyl), and the saturated 4,7-dihydro ring system. These structural variations highlight the versatility of the triazolopyrimidine core for exploring diverse chemical space and potential biological activities.

7-Aryl-5-methyl- and 5-Aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: These compounds represent two regioisomeric series, 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, synthesized and evaluated for their ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization []. Notably, compound 20 within this series exhibited promising antiviral activity, highlighting the potential of these regioisomers as antiviral agents.
  • Relevance: These regioisomeric series share the core [, , ]triazolo[1,5-a]pyrimidine scaffold with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The variation lies in the position of the aryl and methyl substituents and the presence of a 2-amino group. This comparison emphasizes the impact of regioisomerism and substituent modifications on biological activity within this class of compounds.

C-6 Ester-Substituted Amino-TZP Analogues

  • Compound Description: This compound class refers to a series of C-6 ester-substituted amino-1,2,4-triazolo[1,5-a]pyrimidines (TZPs), synthesized via a Biginelli-like multicomponent reaction []. The research focused on developing regioselective synthetic methods for these analogues, highlighting the exploration of different substituents at the C-6 position.
  • Relevance: These analogues share the core TZP structure with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The key distinction lies in the presence of an amino group and the nature of the substituent at the C-6 position. This research highlights the importance of the triazolopyrimidine core as a basis for generating diverse compounds with potential biological activity.

6-Acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

  • Compound Description: This compound served as a crucial starting material for synthesizing isoxazolo- and pyrazolo-fused triazolopyrimidines []. The study focused on exploring the reactivity of the 6-acetyl group towards cyclocondensation reactions, leading to the formation of new heterocyclic ring systems.
  • Relevance: This compound shares the core 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine structure with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The main difference is the presence of a 6-acetyl group instead of the 6-carboxylate and the lack of a 7-amino group in the target compound. The compound highlights the potential for structural elaboration of the triazolopyrimidine scaffold through the 6-acetyl group, leading to the generation of diverse and potentially bioactive compounds.

7-Ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

  • Compound Description: This compound was synthesized and structurally characterized using X-ray crystallography, providing insights into its molecular geometry and conformation []. The study aimed to unambiguously determine the structure of a heterocyclic product obtained from the condensation reaction of 3-amino-1,2,4-triazole and triacetic acid lactone.
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The difference lies in the presence of a 7-ethoxycarbonylmethyl group instead of a 6-carboxylate and the absence of a 7-amino group. This comparison underscores the significance of the triazolopyrimidine core as a common structural motif in various synthetic transformations and highlights the diversity possible within this class of compounds.

4,7-Dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]-pyrimidine (Hmpto)

  • Compound Description: This compound, also known as Hmpto, was studied for its coordination chemistry with copper(II) ions []. The research involved synthesizing and characterizing copper(II) complexes containing Hmpto as a ligand, focusing on understanding its coordination modes and the resulting structures of the complexes.
  • Relevance: This compound shares the core 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine framework with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Key structural differences include the presence of a 7-oxo group instead of a 6-carboxylate and the absence of a 7-amino group. The study emphasizes the ability of triazolopyrimidines to act as ligands in metal complexes, suggesting their potential in coordination chemistry.

Methyl 5’-(2-Hydroxyphenyl)-4’,5’,6’,7’-tetrahydrospiro[2H-1-benzopyran-2,7’-1,2,4-triazolo[1,5-a]pyrimidine]-3-carboxylate

  • Compound Description: This complex spirocyclic compound incorporates both a benzopyran and a triazolopyrimidine moiety []. The study primarily focuses on the structural characterization of this compound, elucidating its conformation and intermolecular interactions within the crystal lattice using X-ray crystallography.
  • Relevance: This compound, although a spirocyclic derivative, contains the 1,2,4-triazolo[1,5-a]pyrimidine core structure present in methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. This inclusion highlights the versatility of the triazolopyrimidine scaffold for incorporation into more complex molecular architectures.

2-(Alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines

  • Compound Description: This compound class represents a series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines investigated as cAMP phosphodiesterase (PDE) inhibitors []. The study aimed to explore the structure-activity relationships within this series, seeking potent and selective inhibitors of cAMP PDE for potential use as cardiovascular agents.
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine scaffold with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Key structural differences include the 2-(alkylthio) substituent and the various substitutions at the 5- and 7-positions. Notably, a potent derivative, 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (15a), demonstrated significant cardiovascular effects, underscoring the therapeutic potential of these compounds.

5-Methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, revealed its ability to form hydrogen-bonded chains in the solid state []. The study focused on understanding the intermolecular interactions of this compound and its co-crystal with a reaction product, providing insights into its solid-state packing and potential implications for crystal engineering.

2-Amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

  • Compound Description: This compound was the focus of stability studies, leading to the development of two distinct assay methods []. The research aimed to assess the stability of this drug candidate in different solutions and to understand how the presence of excipients like lactose or solvents like 1,4-dioxane might influence its degradation.
  • Relevance: Although this compound shares the core [, , ]triazolo[1,5-a]pyrimidine system with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, it features distinct substitutions, including a 2-amino, 5-oxo, and a 4-n-propyl group. The study indirectly highlights the importance of understanding the stability and formulation aspects of triazolopyrimidine-based drug candidates.

2-(Substituted amino)-4-n-butyl-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazolo[1,5-a]pyrimidine Derivatives

  • Compound Description: This series of compounds, synthesized via Ugi multi-component reactions, were designed and evaluated for their potential emetic activity []. The research focused on modifying the 2-amino group with various substituents to explore the impact on their emetic properties.
  • Relevance: These derivatives share the core [, , ]triazolo[1,5-a]pyrimidine scaffold with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate but possess distinct substitutions, including a 4-n-butyl, 6-methyl, and 5-oxo group. The variation in the 2-amino substituent further highlights the potential for modulating the biological activity of triazolopyrimidines through structural modifications.

Imidazo[2′,1′:3,4][1,2,4]triazolo[1,5‐a]pyrimidines and Imidazo[1′,2′:2,3][1,2,4]triazolo[1,5‐a]pyrimidines

  • Compound Description: These compounds represent two novel heterocyclic ring systems synthesized from 5-amino-3-[N-(2-hydroxyethyl)-N-methyl]amino-1H-1,2,4-triazole and various β-keto esters []. The research emphasized the construction of new ring systems incorporating the triazolopyrimidine core, highlighting its versatility as a building block in organic synthesis.
  • Relevance: These compounds, while containing the [, , ]triazolo[1,5‐a]pyrimidine moiety, differ significantly from methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate due to the additional imidazole ring fusion. This study emphasizes the use of the triazolopyrimidine scaffold in constructing diverse and complex heterocyclic systems, which might possess interesting biological activities.

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of the antiviral drug Triazide® (5-methyl-6-nitro-7-oxo-1,2,4-triazolo [1,5-a] pyrimidine L-arginine, monohydrate) []. This research focuses on developing a more environmentally friendly microwave-assisted synthesis of this valuable pharmaceutical intermediate.
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The main difference lies in the absence of substituents at the 6-position and the 7-amino group in the target compound. This study underscores the relevance of triazolopyrimidines as essential building blocks in synthesizing bioactive molecules, particularly in the context of antiviral drug development.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine

  • Compound Description: This compound acts as a versatile building block for synthesizing various heterocyclic systems, including pyrazoles, pyrimidines, imidazoles, and triazoles []. This research demonstrates its utility in constructing diverse heterocyclic scaffolds, expanding the chemical space accessible from this key intermediate.
  • Relevance: Although this compound does not share the core [, , ]triazolo[1,5-a]pyrimidine structure, its use in synthesizing various heterocycles, including a 1,2,4-triazolo[1,5-a]pyrimidine derivative, makes it relevant. This study underscores the interconnectedness of different heterocyclic systems and the potential for utilizing common building blocks to access a broad range of structures, including those related to methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

Ethyl 2-isopropylamino-6-methyl-8-oxo-3-phenyl-3H,8H-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

  • Compound Description: This complex tricyclic compound, characterized by X-ray crystallography, incorporates a furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine core []. The study focused on determining its crystal structure and analyzing its intermolecular interactions, including hydrogen bonding and π-π interactions, to understand its solid-state packing and potential implications for its physicochemical properties.
  • Relevance: Despite the presence of the [, , ]triazolo[1,5-a]pyrimidine moiety, this compound differs considerably from methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate due to the additional fused furan ring and the various substituents. This example illustrates the structural diversity possible within the broader family of triazolopyrimidine-containing compounds.

Pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine Derivatives

  • Compound Description: This compound class represents a series of novel pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives synthesized and evaluated as potential adenosine receptor antagonists []. The research aimed to identify potent and selective antagonists for specific adenosine receptor subtypes, exploring the structure-activity relationships within this series.
  • Relevance: While these compounds belong to the triazolopyrimidine class, they differ significantly from methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate due to the additional fused pyridine ring and the different arrangement of the triazole ring ([1,5-c] instead of [1,5-a]). This study highlights the broad range of biological activities associated with triazolopyrimidines and their potential as valuable scaffolds for medicinal chemistry.

1,2,4-Triazolo[1,5-a]pyrimidines Fused to Heterocyclic Systems

  • Compound Description: This research explores the synthesis and cardiovascular activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrrole, thiophene, pyran, pyridine, and pyridazine []. The study aimed to develop novel cardiovascular agents, particularly those with coronary vasodilating and antihypertensive properties.
  • Relevance: These compounds, while sharing the core [, , ]triazolo[1,5-a]pyrimidine framework with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, differ significantly due to the fusion of various heterocyclic rings to the triazolopyrimidine core. This fusion leads to structurally diverse compounds with potential therapeutic applications in cardiovascular diseases, emphasizing the versatility of the triazolopyrimidine scaffold.

C9- and C2-Substituted Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

  • Compound Description: This research explores the design, synthesis, and biological evaluation of C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as adenosine receptor antagonists []. The study aimed to develop potent and selective antagonists for the A2A and A3 adenosine receptor subtypes. They found that while substitution at the 9-position maintained affinity for the receptors, it resulted in a loss of selectivity compared to the lead compounds. Modifications to the furanyl ring were also not tolerated.
  • Relevance: These compounds belong to the triazolopyrimidine family but feature an additional fused pyrazole ring, distinguishing them from methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The study highlights the importance of specific substituents and their positions for maintaining selectivity towards adenosine receptor subtypes, emphasizing the need for careful structural optimization in drug discovery.

5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde

  • Compound Description: This compound was synthesized by formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine under Vilsmeier-Haack conditions []. This research focuses on introducing formyl groups into triazolopyrimidine systems, potentially leading to more complex derivatives.
  • Relevance: This compound shares the core 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine structure with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The main difference lies in the presence of a 6-formyl group and a 7-phenyl substituent instead of a 6-carboxylate and a 7-amino group. This comparison underscores the susceptibility of the triazolopyrimidine scaffold to electrophilic aromatic substitution reactions, providing avenues for further structural diversification.

5-Methyl-6-nitro-7-(p-N,N-dimethylaminophenyl)-1,2,4-triazolo[1,5-a]pyrimidines

  • Compound Description: This compound serves as a starting material for synthesizing 1-hydroxyimidazoles through an unusual reaction with benzylamine []. The research highlights a unique transformation of triazolopyrimidines under specific reaction conditions.

-Aryl-5-hydroxy-7-methyl-1,2,4-triazolo-[1,5-a]-pyrimidines

  • Compound Description: This group of compounds were synthesized as potential bioactive agents, particularly as N-Benzylidene derivatives, due to the wide range of biological activities exhibited by triazolopyrimidines [].
  • Relevance: This group of compounds, specifically the N-Benzylidene derivatives, share the core [, , ]triazolo[1,5-a]pyrimidine structure with methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The variation lies in the substituents, with a focus on N-Benzylidene derivatives. [https://www.semanticscholar.org/paper/e1cf3df28b688b655df75211

Properties

CAS Number

2368239-42-1

Product Name

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C8H9N5O2

Molecular Weight

207.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.